N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine
Overview
Description
N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine is a low-molecular-weight compound widely used as a clay-swelling inhibitor. It is known for its ability to prevent the hydration of clay minerals, which can reduce the risk of wellbore instability and reservoir damage . This compound is also referred to as N,N’-bis(2-aminoethyl)ethane-1,2-diamine and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
The preparation of N1-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine involves several synthetic routes. One common method includes dissolving iminodiacetonitrile in an organic solvent, adding an ion exchange resin and an iminodiacetonitrile stabilizing agent, and carrying out a hydrogenation reaction in the presence of a hydrogenation catalyst and an assistant. The reaction is conducted at a temperature range of 50-150°C and a pressure range of 5-25 MPa . This method ensures high product purity and efficiency.
Chemical Reactions Analysis
N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, aryl halides, phosphoryl halides, acid halides, and carbonyl compounds . For instance, the condensation reaction with carbonyl compounds leads to the formation of Schiff bases, which are valuable for their catalytic, antiviral, anticancer, antibacterial, and antifungal activities . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives, including Schiff bases and silatranes . In biology, it is studied for its potential as a clay-swelling inhibitor, which is crucial for preventing wellbore instability in drilling operations . In medicine, it is explored for its potential antiviral, anticancer, and antibacterial properties . Additionally, it is used in the industry for the production of polyamides and other polymers .
Mechanism of Action
The mechanism of action of N1-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine involves its interaction with molecular targets and pathways. For example, as a clay-swelling inhibitor, it adsorbs onto the surface of montmorillonite, reducing the interaction between water molecules and clay minerals . This adsorption is influenced by the molecular conformation and temperature, which affect the stability of the compound on the clay surface . In biological systems, its antiviral and anticancer activities are attributed to its ability to form Schiff bases, which can interact with various molecular targets .
Comparison with Similar Compounds
N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine can be compared with other similar compounds such as tris(2-aminoethyl)amine and N-(2-aminoethyl)-3-aminopropyltrimethoxysilane . N-(2-aminoethyl)-3-aminopropyltrimethoxysilane is another related compound used in the synthesis of Schiff bases and silatranes . The uniqueness of N1-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine lies in its specific molecular structure, which provides distinct chemical properties and applications.
Properties
IUPAC Name |
N'-(2-aminoethyl)-N'-ethylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N3/c1-2-9(5-3-7)6-4-8/h2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAWSZYJRFRCHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556272 | |
Record name | N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24426-14-0 | |
Record name | N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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